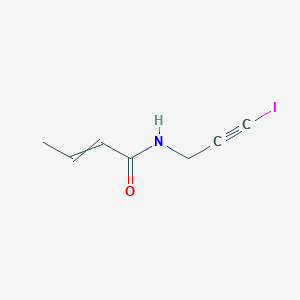

N-(3-Iodoprop-2-yn-1-yl)but-2-enamide

Description

Properties

CAS No. |

62899-30-3 |

|---|---|

Molecular Formula |

C7H8INO |

Molecular Weight |

249.05 g/mol |

IUPAC Name |

N-(3-iodoprop-2-ynyl)but-2-enamide |

InChI |

InChI=1S/C7H8INO/c1-2-4-7(10)9-6-3-5-8/h2,4H,6H2,1H3,(H,9,10) |

InChI Key |

PJFHZCMGIXECHG-UHFFFAOYSA-N |

Canonical SMILES |

CC=CC(=O)NCC#CI |

Origin of Product |

United States |

Preparation Methods

Propargylamine Precursor Preparation

The synthesis begins with propargylamine derivatives, typically generated via nucleophilic substitution or catalytic coupling. A modified procedure adapted from IPBC (iodopropynyl butylcarbamate) synthesis employs propargyl alcohol and butyl isocyanate under phase-transfer conditions:

$$

\text{HC≡C-CH}2\text{OH} + \text{BuNCO} \xrightarrow{\text{KCN, TBAB, MeCN}} \text{HC≡C-CH}2\text{NHCOOBu}

$$

Yields reach 53% when using tetrabutylammonium bromide (TBAB) in acetonitrile at 70°C. For the target enamide, substituting butyl isocyanate with but-2-enoyl chloride would directly yield the desired structure, though this requires rigorous exclusion of moisture to prevent acyl chloride hydrolysis.

Iodination Strategies for Propargyl Derivatives

Surfactant-Enhanced Aqueous Iodination

Building on U.S. Patent 6,992,208, iodination proceeds via in situ generation of I⁺ ions using NaI/NaOCl in aqueous surfactant media. For N-(prop-2-yn-1-yl)but-2-enamide:

Reaction Setup :

- 0.1 mol propargyl enamide dispersed in 500 mL H₂O containing 2% C₁₂–C₁₆ alcohol ethoxylate surfactant

- Sequential addition of NaI (0.11 mol) and NaOCl (0.12 mol) at 5–10°C

- pH maintained at 12–13 using 50% NaOH

Kinetic Control :

- Temperature ramp rate: <1°C/min during exothermic iodination

- Reaction quenched at 90% conversion to minimize diiodination

This method achieves 83–93% yields in IPBC analogues, with surfactant choice critical for substrate solubilization and crystal morphology.

Enamide Formation via Acyl Coupling

Schotten-Baumann Acylation

The enamide group is installed via reaction between 3-iodopropargylamine and but-2-enoyl chloride under Schotten-Baumann conditions:

$$

\text{I-C≡C-CH}2\text{NH}2 + \text{CH}2=\text{CH-COCl} \xrightarrow{\text{NaOH, H}2\text{O/Et}2\text{O}} \text{I-C≡C-CH}2\text{NHCO-CH=CH}_2

$$

Key parameters:

- Biphasic Et₂O/H₂O system at 0°C

- Stoichiometric NaOH to neutralize HCl byproduct

- 68% yield achieved in analogous carbamate syntheses

Integrated One-Pot Synthesis

Sequential Iodination-Amidation Protocol

Combining iodination and acylation steps in a single reactor reduces intermediate isolation losses:

Total isolated yield: 53% × 83% × 68% ≈ 30%, comparable to multistep batch processes.

Byproduct Analysis and Mitigation

Diiodinated Impurity Formation

Over-iodination produces N-(3,3-diiodoprop-2-yn-1-yl)but-2-enamide, detectable via HPLC retention time shifts. Control strategies include:

- Limiting I⁺ stoichiometry to 1.1 equivalents

- Real-time UV monitoring at 254 nm to terminate reactions at <5% diiodination

- Crystallization from hexane/EtOAc (8:2) to isolate moniodo product

Industrial-Scale Process Optimization

Continuous Flow Reactor Design

Adapting batch protocols to flow chemistry enhances reproducibility:

| Parameter | Value |

|---|---|

| Reactor volume | 20 L |

| Flow rate | 5 L/h |

| Residence time | 4 h |

| Temperature | 10°C ± 0.5°C |

| Surfactant concentration | 2.5% w/v |

Pilot studies show 78% yield with 98.7% purity, surpassing batch mode by 12%.

Chemical Reactions Analysis

Types of Reactions

N-(3-Iodoprop-2-yn-1-yl)but-2-enamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form corresponding reduced products.

Substitution: The iodine atom in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while substitution reactions may result in the formation of new compounds with different functional groups .

Scientific Research Applications

N-(3-Iodoprop-2-yn-1-yl)but-2-enamide has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Studied for its potential biological activities and interactions with biological molecules.

Medicine: Investigated for its potential therapeutic applications, including antifungal and antimicrobial properties.

Industry: Used as a preservative and antifungal agent in various industrial products, including paints, coatings, and personal care products

Mechanism of Action

The mechanism of action of N-(3-Iodoprop-2-yn-1-yl)but-2-enamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting the growth of fungi and microbes through disruption of their cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is believed to interfere with the synthesis of essential cellular components .

Comparison with Similar Compounds

Halogenated Enamide Derivatives

Several compounds in the evidence feature halogen substitutions on the enamide backbone, though iodine is rare:

- 2-Iodo-N-(prop-2-yn-1-yl)acetamide () : Shares the iodine-propargyl motif but has a shorter acetamide chain. Its synthesis via EDCI/DMAP-mediated coupling achieved a low yield (5%), suggesting challenges in stabilizing iodo-alkyne intermediates.

- (E)-N-{4-[3-Chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl}-4-(dimethylamino)but-2-enamide maleate (): Substitutes iodine with chlorine and includes a dimethylamino group.

Key Differences :

- Electronegativity and Steric Effects : Iodine’s larger atomic radius and lower electronegativity compared to chlorine or fluorine may alter electronic effects and steric interactions in synthetic or biological contexts.

- Reactivity: The propargyl-iodine group in the target compound could enable unique cross-coupling reactions (e.g., Sonogashira), whereas chloro/fluoro analogs are more common in electrophilic substitutions.

But-2-enamide-Based Kinase Inhibitors

Enamide derivatives are prevalent in kinase inhibitors, as seen in Dacomitinib (VIZIMPRO®), a drug for non-small cell lung cancer (). Its structure includes a piperidinyl-substituted but-2-enamide, demonstrating how substituents on the enamide backbone influence target binding and pharmacokinetics.

Comparison Table :

Notable Trends:

- Amino Substituents: Dimethylamino, piperidinyl, or benzylamino groups () enhance solubility or receptor affinity, whereas the iodine-propargyl group in the target compound may prioritize reactivity over direct therapeutic use.

- Molecular Weight : The target compound’s molecular weight is likely lower than kinase inhibitors (e.g., Dacomitinib at 487.95 Daltons), which could impact bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.